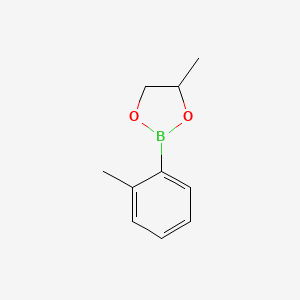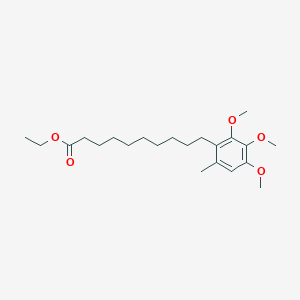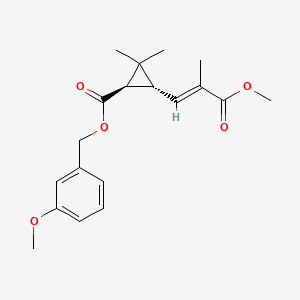![molecular formula C17H30N2O2 B14290017 2,6-Bis[(diethylamino)methyl]-4-methoxyphenol CAS No. 121118-44-3](/img/structure/B14290017.png)
2,6-Bis[(diethylamino)methyl]-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(diethylamino)methyl]-4-methoxyphenol is an organic compound with a complex structure that includes both phenolic and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(diethylamino)methyl]-4-methoxyphenol typically involves the reaction of 2,6-dimethyl-4-methoxyphenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(diethylamino)methyl]-4-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
2,6-Bis[(diethylamino)methyl]-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,6-Bis[(diethylamino)methyl]-4-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the amine groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol: Similar structure but with dimethylamino groups instead of diethylamino groups.
2,5-Bis[(diethylamino)methyl]-1,4-benzenediol: Similar structure but with hydroxyl groups at different positions.
Uniqueness
2,6-Bis[(diethylamino)methyl]-4-methoxyphenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
121118-44-3 |
|---|---|
Formule moléculaire |
C17H30N2O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2,6-bis(diethylaminomethyl)-4-methoxyphenol |
InChI |
InChI=1S/C17H30N2O2/c1-6-18(7-2)12-14-10-16(21-5)11-15(17(14)20)13-19(8-3)9-4/h10-11,20H,6-9,12-13H2,1-5H3 |
Clé InChI |
BJCVGUCMDRLMIN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


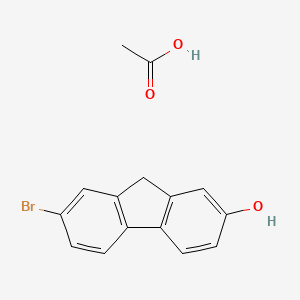
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
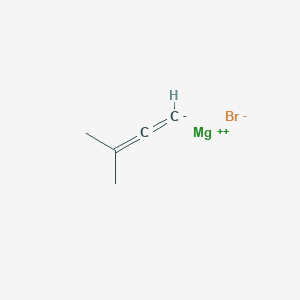
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
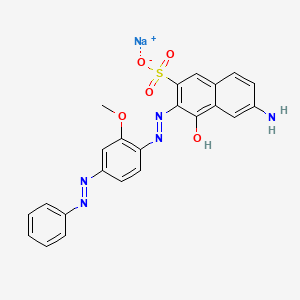
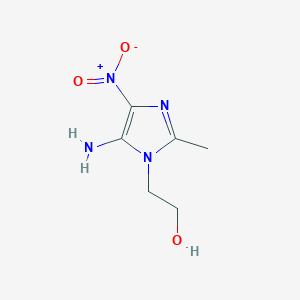


![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)
